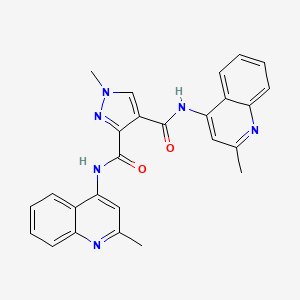![molecular formula C26H31N3O2 B5968778 1-(3,3-dimethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5968778.png)
1-(3,3-dimethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-dimethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide, also known as JNJ-31020028, is a novel compound that has been developed for scientific research purposes. This compound has been found to have potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease.
Wirkmechanismus
1-(3,3-dimethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide works by inhibiting the aggregation of amyloid beta, which is believed to be a key factor in the development of Alzheimer's disease. This compound binds to the amyloid beta protein and prevents it from forming toxic aggregates that can damage brain cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, as well as to reduce the levels of amyloid beta in the brain. This compound has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,3-dimethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. For example, this compound has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on 1-(3,3-dimethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide. One potential direction is to further investigate the safety and efficacy of this compound in human clinical trials. Another direction is to explore the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, researchers may investigate the potential of this compound as a diagnostic tool for Alzheimer's disease, as this compound has been found to reduce the levels of amyloid beta in the brain.
Synthesemethoden
The synthesis of 1-(3,3-dimethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide involves several steps, including the reaction of piperidine with 3-bromo-1-(3,3-dimethylbutanoyl)indole, followed by the reaction of the resulting compound with 3-aminophenylboronic acid. The final step involves the reaction of the resulting compound with 1-(3-chloropropyl)piperidine.
Wissenschaftliche Forschungsanwendungen
1-(3,3-dimethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease. This compound has been found to inhibit the aggregation of amyloid beta, a protein that is associated with the development of Alzheimer's disease. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(3,3-dimethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-26(2,3)16-24(30)29-13-7-10-20(17-29)25(31)27-21-11-6-9-18(14-21)23-15-19-8-4-5-12-22(19)28-23/h4-6,8-9,11-12,14-15,20,28H,7,10,13,16-17H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUGDLXTKRHBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5968700.png)
![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5968708.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5968717.png)
![2-hydroxybenzaldehyde {4-(4-benzyl-1-piperidinyl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5968719.png)

![1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5968733.png)
![3-{[benzyl(2-hydroxyethyl)amino]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5968739.png)


![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5968759.png)
![2-[2-(2-bromo-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5968765.png)
![N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5968772.png)
![N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5968784.png)
![2-[(2-methoxy-4-quinolinyl)carbonyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5968801.png)
